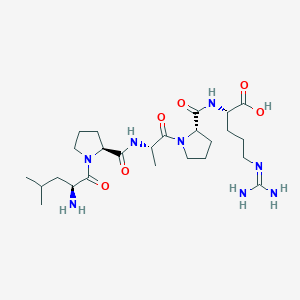
Dimethyl (2-chloro-5-methylphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-chloro-5-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chlorinated methylphenyl ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2-chloro-5-methylphenyl)phosphonate typically involves the reaction of 2-chloro-5-methylphenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the phosphorus atom of dimethyl phosphite, leading to the formation of the desired phosphonate ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (2-chloro-5-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products Formed:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted aromatic phosphonates.
Applications De Recherche Scientifique
Dimethyl (2-chloro-5-methylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl (2-chloro-5-methylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that catalyze phosphorylation reactions. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Dimethyl methylphosphonate: Similar in structure but lacks the chlorinated aromatic ring.
Dimethyl phenylphosphonate: Contains a phenyl ring without the chlorine and methyl substituents.
Dimethyl (2-chlorophenyl)phosphonate: Similar but lacks the methyl group on the aromatic ring.
Uniqueness: Dimethyl (2-chloro-5-methylphenyl)phosphonate is unique due to the presence of both chlorine and methyl substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
920266-98-4 |
|---|---|
Formule moléculaire |
C9H12ClO3P |
Poids moléculaire |
234.61 g/mol |
Nom IUPAC |
1-chloro-2-dimethoxyphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-7-4-5-8(10)9(6-7)14(11,12-2)13-3/h4-6H,1-3H3 |
Clé InChI |
RJUSSXXADYYGSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


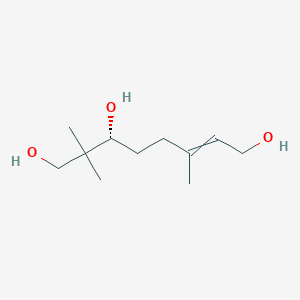
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
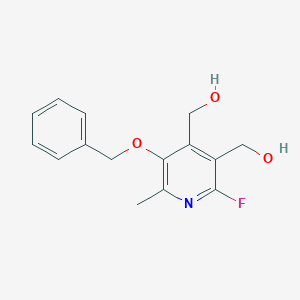

![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)

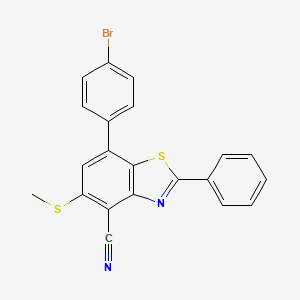
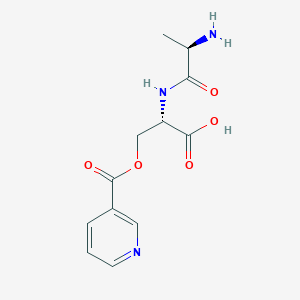
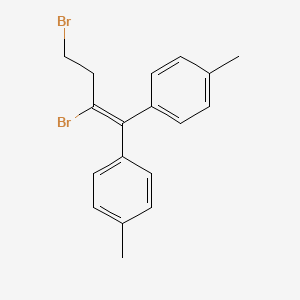
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![2-Pyridineacetamide, 5-(2-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14197898.png)
